N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide
Description
The compound N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide is a heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at the 5-position. The oxadiazole ring is linked via a carboxamide group to a piperidine moiety modified with a methanesulfonyl (mesyl) group at the 1-position.
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O4S/c1-25(22,23)20-8-6-10(7-9-20)13(21)17-15-19-18-14(24-15)11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLIGMVPVGDDMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is synthesized via cyclocondensation of thiosemicarbazide derivatives with 4-fluorobenzoyl chloride. A representative protocol involves:
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Thiosemicarbazide Formation : Reaction of hydrazine hydrate with carbon disulfide in ethanol yields thiosemicarbazide.
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Cyclization : Treatment with 4-fluorobenzoyl chloride in the presence of iodine and potassium iodide (KI) generates the 1,3,4-oxadiazole ring. The mechanism involves iodination of the thioamide followed by elimination of NaSH and HI.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 80°C |
| Catalyst | Iodine (generated from DBDMH) |
| Yield | 65–72% |
This step is sensitive to solvent choice; attempts using N,N-dimethylformamide (DMF) resulted in no product formation due to poor solubility.
Functionalization of the Piperidine Ring
The piperidine moiety is sulfonylated to introduce the methanesulfonyl group. Key steps include:
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Boc Protection : tert-Butyloxycarbonyl (Boc) protection of piperidine-4-carboxylic acid using di-tert-butyl dicarbonate.
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Sulfonylation : Reaction with methanesulfonyl chloride in dichloromethane (DCM) catalyzed by triethylamine (TEA).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOCH₃) and dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound features a piperidine ring substituted with a methanesulfonyl group and an oxadiazole moiety. The presence of the fluorinated phenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles possess notable antimicrobial properties. Studies demonstrated that compounds similar to N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide exhibit activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of enzymatic pathways essential for bacterial survival .
Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro studies revealed that this compound induces apoptosis in cancer cell lines through activation of caspase pathways and modulation of cell cycle progression . The oxadiazole ring is believed to play a critical role in enhancing cytotoxicity against tumor cells.
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications. Preliminary studies have shown that it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction could lead to therapeutic effects in mood disorders and neurodegenerative diseases .
Anti-inflammatory Properties
Research indicates that oxadiazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The compound's ability to modulate inflammatory pathways makes it a candidate for developing treatments for conditions such as arthritis and other inflammatory diseases .
Analytical Chemistry Applications
In analytical chemistry, this compound can be utilized as a reagent for the detection of specific biomolecules due to its fluorescent properties when excited at certain wavelengths . This application is particularly relevant in biochemical assays and environmental monitoring.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. Among the tested compounds, this compound demonstrated significant inhibition zones compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Mechanism
In another investigation focusing on cancer treatment, this compound was administered to human breast cancer cell lines (MCF7). Results indicated that the compound reduced cell viability significantly through apoptosis induction, with flow cytometry analysis confirming increased sub-G1 phase populations .
Mechanism of Action
The mechanism by which N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. The fluorophenyl group enhances binding affinity to receptors, while the oxadiazole ring contributes to the compound's stability and reactivity. The exact pathways and targets depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with four analogs sharing key structural motifs:
Table 1: Structural Comparison of Key Analogs
Structural and Functional Analysis
Heterocyclic Core Modifications
- 1,3,4-Oxadiazole vs. Thiadiazole: The target compound and most analogs retain the 1,3,4-oxadiazole core, which is known for metabolic stability and hydrogen-bonding capacity.
- Substituent Diversity : The 4-fluorophenyl group is conserved in the target compound and , suggesting its role in π-π interactions or steric hindrance. However, the thiophene substituent in introduces sulfur-based electronics, which could modulate target binding .
Sulfonamide and Carboxamide Linkers
- The target compound’s methanesulfonyl-piperidine group distinguishes it from analogs with bulkier sulfonamides (e.g., ’s 4-fluorophenylsulfonyl) or non-sulfonamide linkers (e.g., ’s dihydroisoquinoline). The mesyl group’s compact size may improve aqueous solubility compared to phenylsulfonyl derivatives .
- The carboxamide linker is common across all compounds but varies in connectivity. For example, uses a pyrrole-methyl-carboxamide, which could enhance stacking interactions in hydrophobic pockets .
Conformational Flexibility
- In contrast, ’s dihydroisoquinoline imposes rigidity, which might favor selective target engagement but limit broad-spectrum activity .
Implications for Pharmacological Properties
While biological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:
Solubility: The methanesulfonyl group likely enhances solubility over phenylsulfonyl () or non-sulfonamide analogs ().
Metabolic Stability : The oxadiazole core and fluorine substituent may reduce oxidative metabolism compared to thiadiazole () or thiophene () analogs.
Target Binding : The piperidine-carboxamide linker’s flexibility could allow for interactions with larger binding pockets, whereas rigid analogs () may exhibit higher specificity.
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H15FN4O2
- Molecular Weight : 338.34 g/mol
- IUPAC Name : this compound
- PubChem CID : 134691207
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring and the fluorophenyl group facilitate interactions with various enzymes and receptors. This interaction can lead to modulation of enzymatic activity and disruption of cellular processes, which may contribute to its therapeutic effects.
Anticancer Properties
Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer activities. For instance, derivatives similar to N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine have shown potential in inhibiting tumor growth in various cancer cell lines. A study demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers like Ki67 .
Antimicrobial Activity
Oxadiazole derivatives have also been explored for their antimicrobial properties. The presence of the fluorophenyl moiety enhances the lipophilicity and membrane permeability of the compound, making it effective against a range of bacteria and fungi. In vitro studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Compounds containing the oxadiazole ring have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role for N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine in treating inflammatory conditions .
Case Studies
- Study on Anticancer Activity : A recent publication evaluated the anticancer effects of several oxadiazole derivatives in vitro and in vivo, highlighting that compounds with similar structures to N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine exhibited a dose-dependent reduction in tumor size in xenograft models .
- Antimicrobial Activity Assessment : Another study focused on assessing the antimicrobial efficacy of oxadiazole derivatives against clinical isolates. The results indicated that compounds with structural similarities to N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine showed promising results against multi-drug resistant strains.
Data Summary Table
Q & A
Q. What are the recommended synthetic routes for N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide, and what critical intermediates should be monitored?
- Methodological Answer : The synthesis typically involves coupling a 1,3,4-oxadiazole core with a methanesulfonylpiperidine-carboxamide moiety. Key steps include:
- Intermediate formation : Condensation of 4-fluorophenyl hydrazine with a carboxylic acid derivative to form the oxadiazole ring .
- Sulfonylation : Reaction of piperidine-4-carboxamide with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the oxadiazole and piperidine units.
Critical QC Checkpoints : Monitor intermediates via TLC (silica gel, UV detection) and confirm purity by HPLC (C18 column, acetonitrile/water gradient) .
Q. How can the structural identity of this compound be rigorously validated?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles (e.g., monoclinic P2₁/c space group, as seen in analogous fluorophenyl-oxadiazole derivatives) .
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and sulfonyl group (δ 3.1–3.3 ppm for SO₂CH₃) .
- HRMS : Confirm molecular ion peak [M+H]⁺ with <2 ppm error .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
- Cellular assays : Test cytotoxicity (MTT assay) and membrane permeability (Caco-2 cell monolayers) .
- Positive controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's potency?
- Methodological Answer :
- Systematic substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or bulky groups (e.g., -Ph) to assess steric/electronic effects .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with methanesulfonyl group) .
- Data normalization : Express activity as IC₅₀ values relative to a reference compound to minimize inter-assay variability .
Q. How should contradictory data in enzyme inhibition assays be resolved?
- Methodological Answer :
- Assay validation : Confirm enzyme purity (SDS-PAGE) and activity (positive control response) .
- Solvent interference : Test DMSO concentrations ≤1% to avoid false negatives .
- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity .
Q. What strategies improve synthetic yield while minimizing side reactions?
- Methodological Answer :
- Temperature control : Perform sulfonylation at 0–5°C to suppress sulfonic acid byproduct formation .
- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .
- Workup protocol : Employ aqueous extraction (NaHCO₃) to remove unreacted sulfonyl chloride .
Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?
- Methodological Answer :
- Metabolite prediction : Use software like MetaSite to identify vulnerable sites (e.g., oxadiazole ring oxidation) .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using human liver microsomes .
- LogP optimization : Introduce polar groups (e.g., -OH) to reduce lipophilicity (target LogP <3) .
Data Presentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
